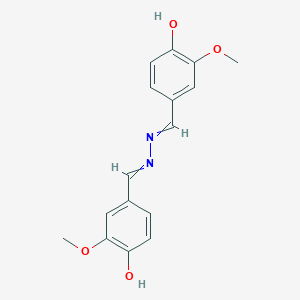

Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone

Übersicht

Beschreibung

Research into benzaldehyde hydrazone derivatives has led to the synthesis of various compounds with potential applications in different fields, including antibacterial activity. These derivatives are characterized by the presence of a hydrazone moiety, which is a functional group resulting from the reaction of a hydrazine with an aldehyde or ketone.

Synthesis Analysis

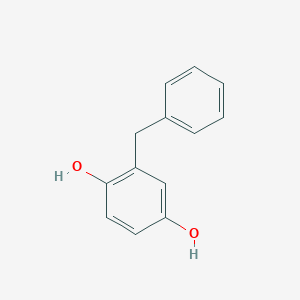

The synthesis of hydrazone compounds often involves the condensation of an aldehyde with a hydrazine derivative. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been achieved using different protecting groups, yielding products with varying degrees of success . Additionally, the synthesis of azo-benzoic acids and their precursors, which are structurally related to benzaldehyde hydrazones, has been confirmed using spectroscopic techniques . The synthesis of hydrazone compounds derived from 4-methylbenzohydrazide with different benzaldehydes has also been reported, with the resulting compounds exhibiting antibacterial activity .

Molecular Structure Analysis

The molecular structures of hydrazone derivatives have been elucidated using various techniques, including single crystal X-ray diffraction. The crystal structures of hydrates of substituted benzaldehyde (pyrazinecarbonyl)hydrazone derivatives have been reported, highlighting the role of water molecules in stabilizing the crystal structures through hydrogen bonding . Similarly, the crystal structures of new hydrazone compounds synthesized from 4-hydroxybenzohydrazide have been determined, revealing intermolecular hydrogen bonds that form layered structures .

Chemical Reactions Analysis

Hydrazone compounds can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by the solvent composition and pH of the medium . These reactions are significant as they can affect the properties and stability of the compounds in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazone derivatives are closely related to their molecular structures. For example, the antibacterial activity of a series of hydrazone compounds has been studied, with some compounds showing moderate activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . The thermal stability of complexes with 2-furaldehyde-4-methoxy benzoyl hydrazone has been investigated, indicating that certain complexes exhibit better thermal stability . Optical studies of metal complexes of 3,4-dimethoxy benzaldehyde hydrazone have been conducted, providing insights into their electronic transitions and energy gaps .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

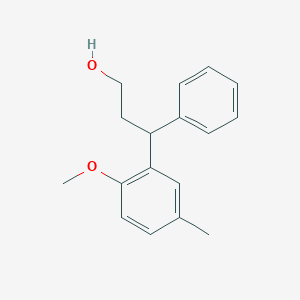

- An alternative synthesis method involving 3-hydroxy-4-methoxy-benzaldehyde demonstrated its utility in producing complex molecules, highlighting its role in synthetic organic chemistry (Banerjee, Poon, & Bedoya, 2013).

- The preparation of o-hydroxy Schiff bases from 2-hydroxy-4-methoxy benzaldehyde was reported, showcasing the compound's role in forming structures with intramolecular hydrogen bonding, valuable in material science and pharmaceutical chemistry (Kala et al., 2016).

Antimicrobial Activity

- A series of aromatic hydrazides and aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde exhibited antimicrobial activity against several bacterial strains, suggesting potential for developing new antimicrobial agents (Wang, Guo, Wang, & Zheng, 2014).

Metal Complexes and Catalysis

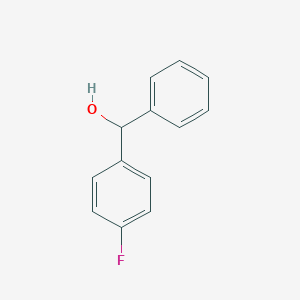

- Iron(III) and nickel(II) template complexes derived from benzophenone thiosemicarbazones and 2-hydroxy-4-methoxy-benzaldehydes were synthesized, showing potential in catalysis and materials science due to their structural and electronic properties (Kurt et al., 2009).

Hydrogen Bonding Studies

- The compound's utility in studying hydrogen bonding was demonstrated through the synthesis of Schiff bases, highlighting its importance in understanding molecular interactions and designing functional materials (Kala et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-[(E)-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-15-7-11(3-5-13(15)19)9-17-18-10-12-4-6-14(20)16(8-12)22-2/h3-10,19-20H,1-2H3/b17-9+,18-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQDJSIYHIRXDW-BEQMOXJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NN=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/N=C/C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanillin azine | |

CAS RN |

1696-60-2 | |

| Record name | Benzaldehyde, 4-hydroxy-3-methoxy-, 2-((4-hydroxy-3-methoxyphenyl)methylene)hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001696602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-hydroxy-3-methoxy-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-hydroxy-3-methoxy-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)